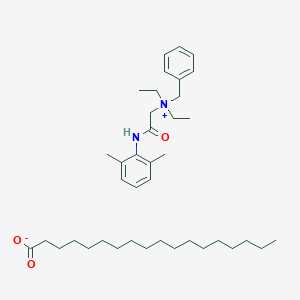![molecular formula C26H32N2O2 B055331 4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol CAS No. 119471-77-1](/img/structure/B55331.png)
4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, making them potential candidates for anticancer therapy .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Uniqueness
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol stands out due to its unique structural features, such as the decyloxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
特性
CAS番号 |
119471-77-1 |
|---|---|
分子式 |
C26H32N2O2 |
分子量 |
404.5 g/mol |
IUPAC名 |
4-[2-(4-decoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C26H32N2O2/c1-2-3-4-5-6-7-8-9-18-30-25-16-12-22(13-17-25)26-27-19-23(20-28-26)21-10-14-24(29)15-11-21/h10-17,19-20,29H,2-9,18H2,1H3 |
InChIキー |
ATEHZTMZNIQFOW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
同義語 |
2-[4-(Decyloxy)-phenyl]-5-(4-hydroxyphenyl)-pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


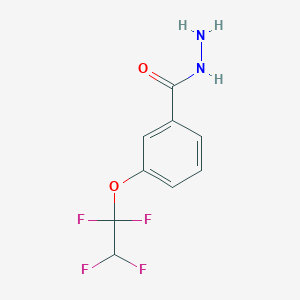

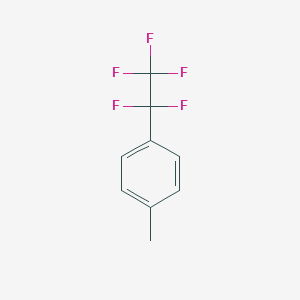
![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)
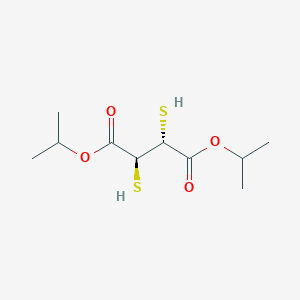
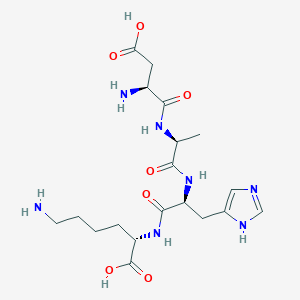
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
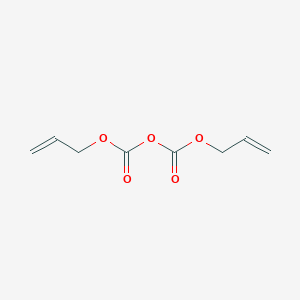
![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)


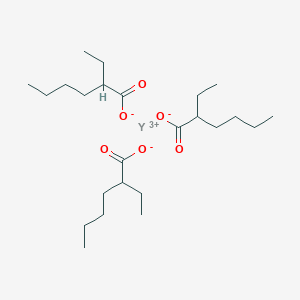
![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)
